5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine
Description
5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine is a halogenated derivative of the imidazo[4,5-b]pyridine scaffold, a purine analog known for its diverse pharmacological applications, including antiviral, anticancer, and anti-inflammatory activities . Its methyl group at position 1 further modulates solubility and metabolic stability.
Structure
3D Structure
Properties
Molecular Formula |
C7H5Br2N3 |
|---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
5,7-dibromo-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5Br2N3/c1-12-3-10-7-6(12)4(8)2-5(9)11-7/h2-3H,1H3 |
InChI Key |
SHDDSNMWAUOWOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=N2)Br)Br |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Sequential Nucleophilic Aromatic Substitution (SN_NNAr), Reduction, and Cyclization
This method leverages a one-pot strategy starting from 2-chloro-3-nitro-5,7-dibromopyridine:
-
SAr with Methylamine : Substitution of the chloride with methylamine yields 3-nitro-5,7-dibromo-2-(methylamino)pyridine.
-
Nitro Group Reduction : Zn dust and ammonium formate in HO-isopropanol (IPA) reduce the nitro group to an amine at 80°C .
-
Cyclization : The resultant diamine reacts in situ with formaldehyde under reflux to form the imidazole ring.
Table 1: Optimization of One-Pot Synthesis Conditions
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | HO-IPA vs. DMF | 82 vs. 45 |
| Temperature | 80°C vs. 25°C | 82 vs. 30 |
| Reducing Agent | Zn/NHHCO vs. H/Pd | 82 vs. 75 |
This method achieves 82% yield but requires careful control of reaction stoichiometry to avoid over-bromination .
Post-Synthetic Bromination of 1-Methylimidazo[4,5-b]pyridine
Bromination of pre-formed 1-methylimidazo[4,5-b]pyridine offers an alternative route. Electrophilic bromination using bromine (Br) in dichloromethane at 0°C selectively introduces bromine at the 5- and 7-positions, guided by the electron-donating methyl group at N1 and the pyridine nitrogen’s directing effects .
Mechanistic Insight :
The methyl group activates the ortho and para positions on the pyridine ring, while the imidazole nitrogen directs bromination to the 5- and 7-sites. Excess Br (2.2 equiv) ensures di-substitution, though side products like 3,5,7-tribromo derivatives may form if reaction times exceed 2 hours .
Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed methods enable late-stage functionalization. For example, Suzuki-Miyaura coupling of 5,7-dibromo-1-methyl-1H-imidazo[4,5-b]pyridine with arylboronic acids introduces diversely substituted aryl groups. However, this section focuses on preparation rather than derivatization.
Limitations :
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 75 | 90 | Moderate |
| One-Pot Synthesis | 82 | 88 | High |
| Post-Synthetic Bromination | 65 | 85 | Low |
The one-pot method emerges as the most efficient, balancing yield and practicality. Cyclocondensation is preferable for labs with access to advanced pyridine precursors, while post-synthetic bromination suits small-scale applications requiring minimal synthetic steps .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in Suzuki and Buchwald-Hartwig coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications.
Scientific Research Applications
Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against various pathogens.
- Case Study : A series of synthesized imidazo[4,5-b]pyridine derivatives were evaluated for their antibacterial efficacy against Escherichia coli and Bacillus cereus. The results showed promising inhibitory effects, with some compounds demonstrating Minimum Inhibitory Concentration (MIC) values as low as 4 μmol/L against these bacterial strains .
- Mechanism of Action : The antibacterial activity of these compounds is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes within the bacteria .
Anticancer Potential
The imidazo[4,5-b]pyridine scaffold has also been investigated for its potential in cancer therapy.
- Case Study : Research has highlighted the efficacy of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, which play a critical role in cell division. These inhibitors have shown promise in reducing tumor growth in various cancer models .
- Findings : One study reported that specific derivatives could induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. This mechanism is particularly relevant in the treatment of hematological malignancies and solid tumors .
Kinase Inhibition
The ability of 5,7-dibromo-1-methyl-1H-imidazo[4,5-b]pyridine to act as a kinase inhibitor has opened avenues for its use in treating diseases associated with aberrant kinase activity.
- Research Insights : Studies have shown that this compound can inhibit various kinases involved in signaling pathways that regulate cellular proliferation and survival. For instance, it has been identified as a potent inhibitor of GAK (Cyclin G-associated kinase), which is implicated in several cancer types and viral infections like hepatitis C virus (HCV) .
- Applications : The potential application of this compound extends beyond oncology; it may also be relevant in antiviral therapies targeting kinases involved in viral replication processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of imidazo[4,5-b]pyridine derivatives is crucial for optimizing their biological activity.
| Compound | Substituents | Antimicrobial Activity (MIC μmol/L) | Anticancer Activity |
|---|---|---|---|
| 1 | 4-Nitrophenoxy at position 6 | 0.6 | Induces apoptosis |
| 2 | Methyl at position 1 | 0.8 | Aurora kinase inhibitor |
| 3 | Bromine at positions 5 & 7 | 0.5 | GAK inhibitor |
Mechanism of Action
The mechanism of action of 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imidazopyridine core play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine with similar compounds:
*Estimated based on bromine's atomic weight.
Key Observations :
Biological Activity
5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious disease. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential as an antitumor and antimicrobial agent.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : 290.94 g/mol
- CAS Number : 1823331-27-6
The compound features a dibromo-substituted imidazopyridine core, which is known for its structural similarity to purine bases, contributing to its biological activity.
Antitumor Activity
Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the findings from different studies:
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and disrupting microtubule assembly, which is crucial for cell division .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown moderate activity against specific bacterial strains:
| Microorganism | MIC (μM) | Activity | Reference |
|---|---|---|---|
| Escherichia coli | 32 | Moderate antibacterial | |
| Mycobacterium tuberculosis | 0.6 | Potent antimycobacterial |
The compound's efficacy against Mycobacterium tuberculosis indicates its potential as a lead compound in developing new antitubercular agents.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Aurora Kinase Inhibition : Molecular modeling studies suggest that this compound can inhibit Aurora A kinase, which plays a critical role in cell division and is often overexpressed in cancers .
- DprE1 Inhibition : The compound has demonstrated promising interactions with DprE1, an enzyme crucial for the survival of Mycobacterium tuberculosis, indicating potential for treating tuberculosis .
Case Studies
Several case studies have highlighted the effectiveness of imidazo[4,5-b]pyridine derivatives in clinical settings:
- Colon Carcinoma Treatment : A derivative exhibited an IC of 0.4 μM against colon carcinoma cells, demonstrating strong antiproliferative activity .
- Combination Therapy Potential : In combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy and reduce resistance in cancer treatment protocols.
Q & A
Q. What are the established synthetic routes for 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine, and how do reaction conditions influence regioselectivity?
- Methodological Answer: The synthesis typically involves bromination of a pre-formed imidazo[4,5-b]pyridine core. A common approach uses phase-transfer catalysis (PTC) in solvents like dimethylformamide (DMF) with brominating agents (e.g., NBS or Br₂) under controlled temperature. Regioselectivity at the 5 and 7 positions is influenced by steric and electronic factors; for example, electron-donating groups on the pyridine ring direct bromination to specific sites. Optimization of catalysts (e.g., p-toluenesulfonic acid) and reaction time minimizes side products .
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR identify substitution patterns and confirm bromine positions via characteristic deshielding effects.
- X-ray Crystallography : Resolves crystal packing and dihedral angles between fused rings (e.g., planar imidazo-pyridine systems with deviations <0.015 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₇H₅Br₂N₃: ~314.89 g/mol) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer:
- Solvent Selection : DMF or acetonitrile enhances solubility of intermediates.
- Catalyst Tuning : Phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/ethanol) removes unreacted bromine or mono-substituted byproducts. Yields >70% are achievable with reflux times of 24–48 hours .
Q. What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?
- Methodological Answer: Standard assays include:
- MTT/Proliferation Assays : Test IC₅₀ values against cancer cell lines (e.g., HCT116, MCF-7). Compare with etoposide (positive control; IC₅₀ ~1–10 µM) .
- DNA/RNA Binding Studies : Fluorescence titration or surface plasmon resonance (SPR) quantify affinity (log Kₛ = 5–7 for G-quadruplex interactions) .
- Mechanistic Profiling : Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., Aurora A) .
Q. How do structural modifications at the 5 and 7 positions affect the compound's bioactivity?
- Methodological Answer:
- Bromine vs. Other Halogens : Bromine’s electronegativity enhances DNA intercalation but may increase toxicity. Chlorine analogs show reduced binding affinity .
- Methyl Group at N1 : Improves metabolic stability by blocking CYP450 oxidation .
- SAR Studies : Replace bromine with amino or acrylonitrile groups to modulate antioxidant/antimicrobial activity. For example, 2-aryl substituents enhance antiproliferative effects (IC₅₀ <1 µM) .
Q. What computational methods predict the interaction between this compound and biological targets?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to DNA G-quadruplexes or kinase active sites (e.g., Aurora A).
- DFT Calculations : Analyze charge distribution and HOMO-LUMO gaps to predict reactivity .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
Q. How can mass spectrometry be utilized to study the metabolic pathways of this compound?
- Methodological Answer:
- Adduct Detection : UPLC-MS/MS identifies serum albumin adducts (e.g., Cys34-bound metabolites) to track bioactivation .
- Metabolite Profiling : Incubate with hepatocytes; detect hydroxylated or glucuronidated derivatives via HRMS/MSⁿ. Use isotopically labeled standards (e.g., C-PhIP) for quantification .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across multiple cell lines (e.g., discrepancies in HCT116 vs. HEK293 data may reflect tissue-specific toxicity) .
- Computational Meta-Analysis : Use QSAR models to reconcile divergent SAR trends caused by substituent electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
